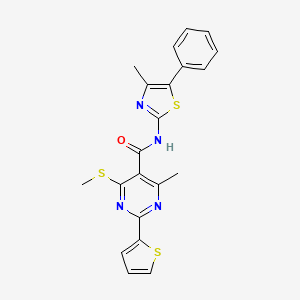

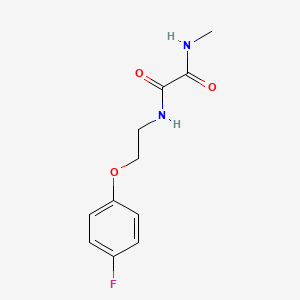

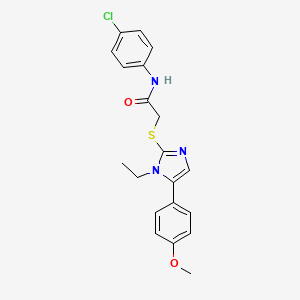

![molecular formula C18H13N3O3 B2476018 N-[3-(1,3-苯并恶唑-2-基)苯基]-3-甲基-1,2-恶唑-5-甲酰胺 CAS No. 946318-77-0](/img/structure/B2476018.png)

N-[3-(1,3-苯并恶唑-2-基)苯基]-3-甲基-1,2-恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” is a compound that belongs to the benzoxazole family . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide”, can be confirmed by 1H NMR, 13C NMR, and mass spectroscopy .科学研究应用

抗癌潜力

该化合物已被研究其对癌细胞的细胞毒性。在一项研究中,研究人员合成了一系列衍生物,包括 N-[3-(苯并恶唑-2-基氨基)苯基]胺。值得注意的是,化合物 10e (NSC D-762842/1) 和 11s (NSC D-764942/1) 对人肿瘤细胞系表现出显着的细胞毒性,其 GI50 值分别在 0.589–14.3 µM 和 0.276–12.3 µM 之间。 化合物 10e 在 G2/M 期诱导细胞周期停滞,并增强 K-562 白血病癌细胞凋亡 .

抗菌特性

虽然与该化合物没有直接关系,但类似的苯并恶唑衍生物已显示出作为抗菌剂的潜力。例如,2-取代-1,3-苯并恶唑化合物表现出对肺癌、乳腺癌、结肠癌和宫颈癌细胞生长的抑制作用。 特别是化合物 5d 对这些癌细胞系表现出显着的细胞毒性作用 .

镇痛活性

尽管关于该化合物本身的具体数据可能有限,但苯并恶唑衍生物已被探索其镇痛特性。 进一步的研究可以调查 N-[3-(苯并[d]恶唑-2-基)苯基]-3-甲基异恶唑-5-甲酰胺是否具有类似的特性 .

抗菌潜力

虽然没有直接研究该化合物,但相关的 3-(1,3-苯并噻唑-2-基) 2-苯基喹唑啉-4(3H)-酮衍生物已被合成并筛选其抗菌活性。化合物 12b、12e、12f、12o 和 12p 被鉴定为有效的抗菌剂。 进一步的研究可以探索 N-[3-(苯并[d]恶唑-2-基)苯基]-3-甲基异恶唑-5-甲酰胺的抗菌作用 .

未来方向

The future research directions for “N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide” and similar compounds could involve further exploration of their pharmacological applications, given their wide range of biological activities . Additionally, more studies could be conducted to understand their synthesis processes, chemical reactions, and mechanisms of action in more detail.

作用机制

Target of Action

It has been shown to exhibit promising activity againstStaphylococcus aureus . This suggests that the compound may target bacterial proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

It is suggested that the compound interacts with its targets, possibly bacterial proteins or enzymes, leading to their inhibition . This inhibition could disrupt the normal functioning of the bacteria, thereby exerting its antibacterial effects.

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the survival and proliferation of bacteria. By inhibiting key proteins or enzymes, it could disrupt these pathways, leading to the death of the bacteria . The exact pathways affected are yet to be determined.

Pharmacokinetics

It is suggested that the compound has a favourable pharmacokinetic profile

Result of Action

The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus . It is suggested that the compound inhibits the bacteria, disrupting their normal functioning and leading to their death .

属性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11-9-16(24-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-15(14)23-18/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQGZNZNZJDIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

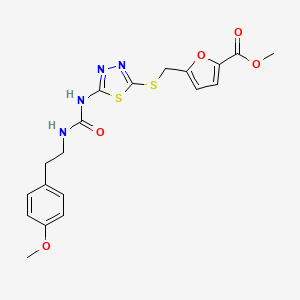

![Methyl 2-[6-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2475946.png)

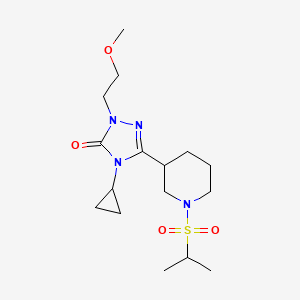

![3,4,7,9-tetramethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2475953.png)

![3-benzyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2475954.png)